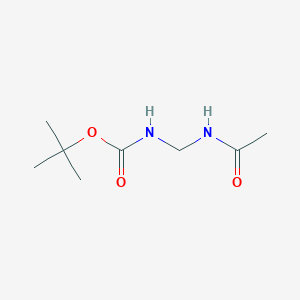

Tert-butyl N-(acetamidomethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(acetamidomethyl)carbamate: is an organic compound with the molecular formula C8H16N2O3. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(acetamidomethyl)carbamate typically involves the reaction of tert-butyl carbamate with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl N-(acetamidomethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamidomethyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Substitution Reactions: Various substituted carbamates depending on the nucleophile used.

Hydrolysis: Acetic acid and the corresponding amine.

Deprotection: Free amine.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1.1. Protecting Group in Organic Synthesis

Tert-butyl N-(acetamidomethyl)carbamate serves as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl (Boc) group, which is structurally similar, is widely utilized due to its stability under basic conditions and ease of deprotection under acidic conditions. This characteristic makes it valuable in multi-step organic syntheses where selective protection of functional groups is necessary .

1.2. Synthesis of Oxazolidinones

One significant application of this compound is in the synthesis of oxazolidinones, which are important intermediates in pharmaceutical chemistry. The condensation of this carbamate with glycidylamine derivatives allows for the formation of oxazolidinones that exhibit antibiotic activity. The use of tert-butyl carbamates has been shown to enhance yields compared to traditional methods, making it a preferred choice in synthetic pathways .

Pharmaceutical Applications

2.1. Antibiotic Development

Research indicates that compounds derived from this compound can lead to the development of new antibiotics, particularly those targeting resistant bacterial strains. The structural modifications facilitated by the carbamate group have been instrumental in enhancing the efficacy and selectivity of these compounds against specific bacterial targets .

2.2. PROTAC Linkers

In recent years, this compound has been explored as a potential linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, providing a novel approach to combat diseases such as cancer. The incorporation of this carbamate into PROTAC structures has shown promise in enhancing their pharmacological properties and targeting capabilities .

Case Study 1: Synthesis Optimization

A study demonstrated that using this compound in the synthesis of 5-substituted oxazolidinones resulted in higher yields (up to 91%) compared to traditional methods involving acetamides, which typically required more reagents and longer reaction times .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were screened for antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant activity against resistant strains, highlighting the compound's potential as a lead structure for antibiotic development .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Protecting group for amines; facilitates multi-step reactions | High stability |

| Oxazolidinone Synthesis | Condensation with glycidylamine; enhances yield compared to traditional methods | Up to 91% |

| Antibiotic Development | Modifications lead to effective antibiotics against resistant strains | Significant activity |

| PROTAC Linker | Enhances targeting capabilities in therapeutic applications | Improved pharmacology |

Mecanismo De Acción

The mechanism by which Tert-butyl N-(acetamidomethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is removed, restoring the free amine functionality. This selective protection and deprotection process is crucial in multi-step organic syntheses .

Comparación Con Compuestos Similares

Tert-butyl carbamate: Used as a protecting group for amines, similar to Tert-butyl N-(acetamidomethyl)carbamate.

N-Boc-1,6-diaminohexane: Another carbamate derivative used for protecting amine groups in organic synthesis.

Tert-butyl N-(2-aminoethyl)carbamate: Used in similar applications as a protecting group for amines.

Uniqueness: this compound is unique due to its specific structure, which provides both steric protection and the ability to be easily removed under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Actividad Biológica

Tert-butyl N-(acetamidomethyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C₉H₁₉N₃O₃

- Molecular Weight : 189.26 g/mol

The compound features a tert-butyl group, an acetamidomethyl moiety, and a carbamate functional group, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies report an IC₅₀ value of 15.4 nM for β-secretase inhibition, indicating strong potential for use in Alzheimer's disease treatment by preventing amyloid-beta aggregation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-α in cell cultures exposed to amyloid-beta peptides. This suggests a protective role against neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

- Neuroprotective Effects :

- Anti-inflammatory Activity :

In Vivo Studies

In vivo evaluations have been less conclusive. While some studies reported promising results in reducing inflammation and neurodegeneration markers, the bioavailability of the compound in the brain remains a challenge, limiting its effectiveness compared to standard treatments like galantamine .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

Propiedades

IUPAC Name |

tert-butyl N-(acetamidomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)9-5-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWULWTOZRRUIPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.